![molecular formula C28H41NO3 B13951522 1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine CAS No. 58019-92-4](/img/structure/B13951522.png)
1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine is a complex organic compound with a unique structure that combines elements of pyridine and benzopyran
準備方法
The synthesis of 1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine involves multiple steps. The synthetic route typically starts with the preparation of the core benzopyran structure, followed by the introduction of the pyridine ring and the various substituents. Common reagents used in these reactions include acetic anhydride, dimethylheptyl bromide, and propenyl magnesium bromide. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
科学的研究の応用
1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine can be compared with similar compounds such as:
Naphthalene, 1,2,3,4-tetrahydro-5,8-dimethyl-: Shares a similar core structure but lacks the pyridine ring and other substituents.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea with different functional groups and applications.
The uniqueness of 1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-1benzopyrano[4,3-c]pyridine lies in its combination of structural elements and its potential for diverse applications.
特性
CAS番号 |
58019-92-4 |
|---|---|
分子式 |
C28H41NO3 |
分子量 |
439.6 g/mol |
IUPAC名 |
[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-enyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] acetate |
InChI |
InChI=1S/C28H41NO3/c1-8-10-11-12-19(3)20(4)22-16-25(31-21(5)30)27-23-18-29(14-9-2)15-13-24(23)28(6,7)32-26(27)17-22/h9,16-17,19-20H,2,8,10-15,18H2,1,3-7H3 |
InChIキー |
CWNUMNCFXZZXKT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC=C)C(O2)(C)C)C(=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


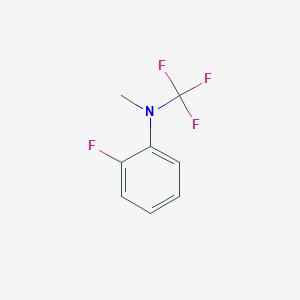
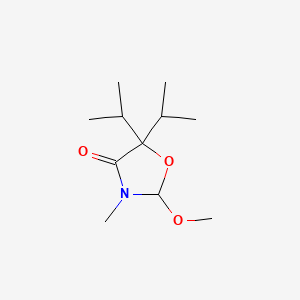
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)
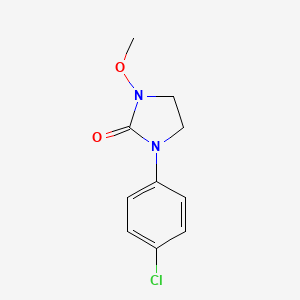
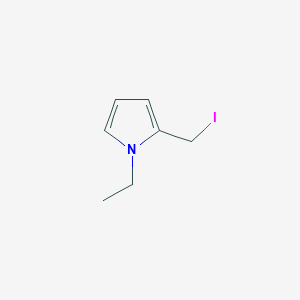
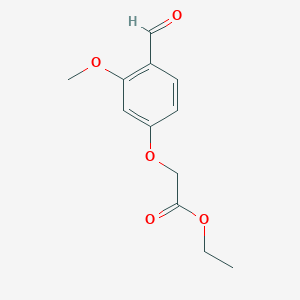
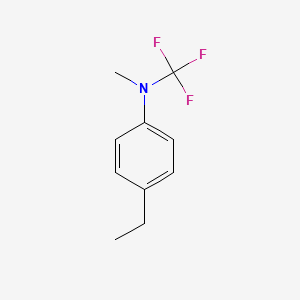
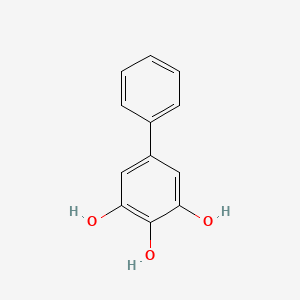
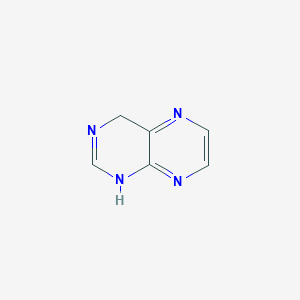
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)

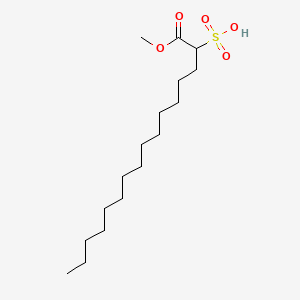

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
